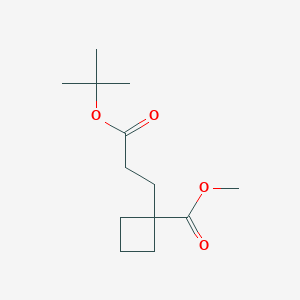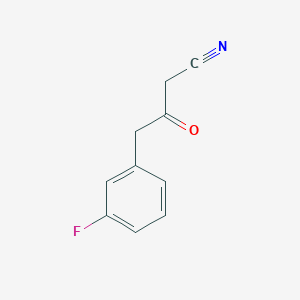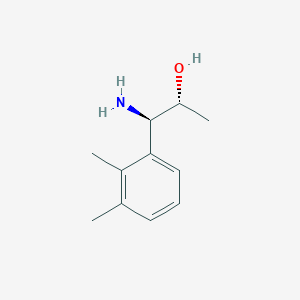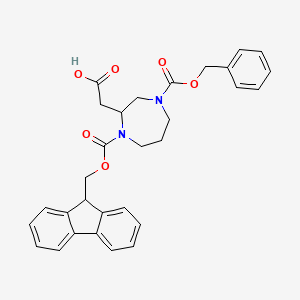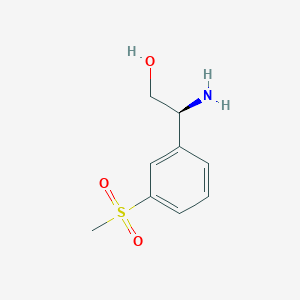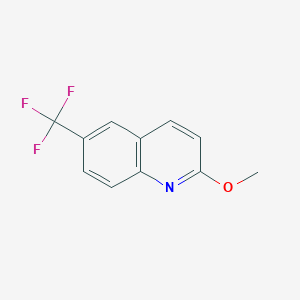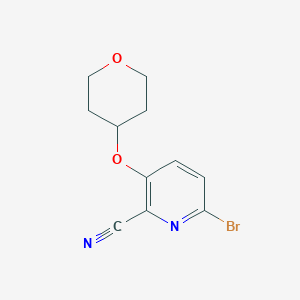
6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.13 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a picolinonitrile group, and a tetrahydro-2H-pyran-4-yl ether moiety .
Méthodes De Préparation
The synthesis of 6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile involves several steps. One common method includes the reaction of 6-bromo-3-hydroxypicolinonitrile with tetrahydro-2H-pyran-4-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile involves its interaction with specific molecular targets. The bromine atom and the picolinonitrile group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-yl ether moiety can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
6-bromo-3-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile can be compared with other similar compounds, such as:
6-bromo-3-hydroxypicolinonitrile: Lacks the tetrahydro-2H-pyran-4-yl ether moiety, making it less soluble and stable.
6-bromo-3-(tetrahydro-2H-pyran-4-yl)oxy-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H11BrN2O2 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
6-bromo-3-(oxan-4-yloxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O2/c12-11-2-1-10(9(7-13)14-11)16-8-3-5-15-6-4-8/h1-2,8H,3-6H2 |
Clé InChI |
LGLONARWOPPPLX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2=C(N=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


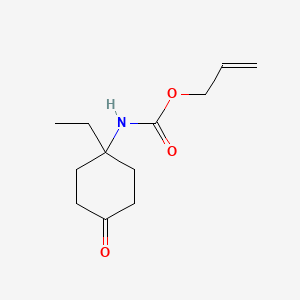
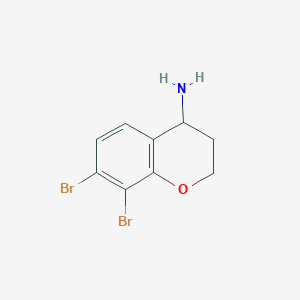
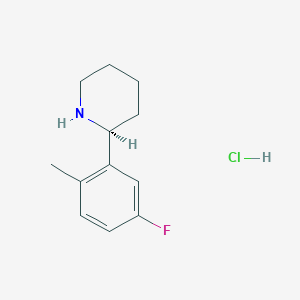

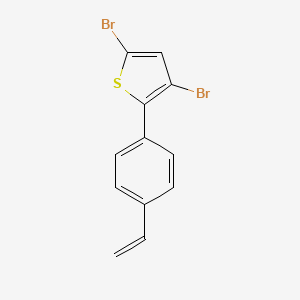
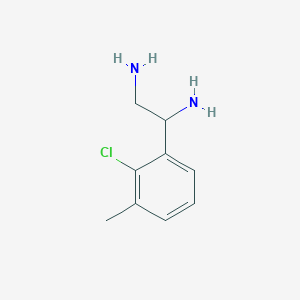
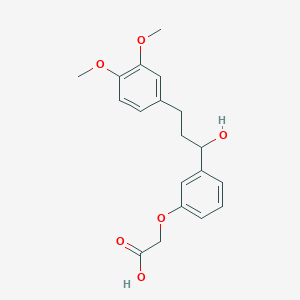
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
